IDO1 Inhibitory Potency: 16-Fold Improvement Over Unsubstituted Phenylsulfonamide Analog
The target compound demonstrates a Ki of 0.920 nM for human indoleamine 2,3-dioxygenase 1 (IDO1) [1]. While a direct head-to-head comparison for the unsubstituted analog, N-(1H-indol-5-yl)benzenesulfonamide, is not co-reported in the same assay, a structurally matched cross-study comparator shows a Ki of 15 nM under analogous conditions [2]. The 4-methyl substitution therefore yields an approximately 16.3-fold enhancement in enzyme binding potency.
| Evidence Dimension | IDO1 Inhibitory Constant (Ki) |
|---|---|
| Target Compound Data | 0.920 nM |
| Comparator Or Baseline | N-(1H-indol-5-yl)benzenesulfonamide: 15 nM |
| Quantified Difference | 16.3-fold lower Ki for the target compound |
| Conditions | Human IDO1, HeLa cell-based assay measuring tryptophan catabolism |
Why This Matters
A 16-fold gain in IDO1 potency justifies the selection of the 4-methyl derivative over the simpler phenyl analog for target engagement studies where lower compound exposure is desired to minimize off-target effects.
- [1] BindingDB Entry BDBM50578677 / CHEMBL4849690. Target: Indoleamine 2,3-dioxygenase 1 (Human). Ki: 0.920 nM. Assay: Hela cells, tryptophan catabolism. View Source
- [2] Yue, E. W. et al. Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model. Journal of Medicinal Chemistry, 2009, 52, 7364-7367. (Comparator reference). View Source
